

Application of Lovastatin-d3 in Bioequivalence Studies of Lovastatin

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Compound of Interest

Compound Name: Lovastatin-d3

Cat. No.: B12421138

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This document provides detailed application notes and protocols for the use of **Lovastatin-d3** as an internal standard in bioequivalence studies of lovastatin. The use of a stable isotope-labeled internal standard such as **Lovastatin-d3** is critical for accurate and precise quantification of lovastatin in biological matrices, mitigating variability from sample preparation and matrix effects.

Introduction

Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia. To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence (BE) studies. A key component of these studies is the robust bioanalytical method for the accurate quantification of lovastatin in plasma samples. The use of a deuterated internal standard, **Lovastatin-d3**, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis due to its ability to mimic the analyte's behavior during extraction and ionization, thus ensuring high accuracy and precision.^[1]

This application note details a validated LC-MS/MS method using **Lovastatin-d3** for the determination of lovastatin in human plasma and its application in a typical bioequivalence study.

Bioanalytical Method Using Lovastatin-d3

A sensitive, selective, and reproducible LC-MS/MS method for the quantification of lovastatin in human plasma using **Lovastatin-d3** as an internal standard has been developed and validated.[2]

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of lovastatin and **Lovastatin-d3** from human plasma.[2]

Protocol:

- Thaw plasma samples at room temperature.
- To 300 μ L of plasma, add 50 μ L of **Lovastatin-d3** working solution (150.0 ng/mL).
- Vortex the mixture for 30 seconds.
- Add 500 μ L of 100 mM ammonium acetate buffer and vortex again.
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the plasma mixture onto the SPE cartridge.
- Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Inject 10 μ L of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and an aqueous buffer.[2]

Parameter	Condition
Column	Luna C18 (2) 100A (100 × 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and 2 mM ammonium acetate buffer (pH 3.6) (90:10, v/v)
Flow Rate	0.8 mL/min
Column Temperature	40°C
Injection Volume	10 µL

Mass Spectrometry

Quantification is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).[2]

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	
Lovastatin	m/z 422.1 → 285.4
Lovastatin-d3	m/z 425.4 → 285.4
Collision Gas	Argon

Bioanalytical Method Validation

The method was validated according to regulatory guidelines, and the results are summarized below.

Table 1: Bioanalytical Method Validation Parameters

Parameter	Result
Linearity Range	0.121–35.637 ng/mL ($r > 0.99$)
Lower Limit of Quantification (LLOQ)	0.121 ng/mL
Intra-day Precision (%CV)	$\leq 11.38\%$
Inter-day Precision (%CV)	$\leq 8.62\%$
Accuracy (% Bias)	Within $\pm 15\%$
Matrix Effect	2.74%
Recovery	~85%

Application in a Bioequivalence Study

The validated bioanalytical method was successfully applied to a bioequivalence study of a 40 mg lovastatin tablet in healthy volunteers.

Study Design

A randomized, two-way crossover study design is typically used for lovastatin bioequivalence studies.

Protocol:

- Subject Recruitment: Enroll a sufficient number of healthy adult volunteers.
- Randomization: Randomly assign subjects to one of two treatment sequences (Test formulation followed by Reference formulation, or vice-versa).
- Dosing: Administer a single oral dose of the test or reference lovastatin formulation to subjects after an overnight fast.
- Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours) post-dose.
- Washout Period: A washout period of at least one week separates the two treatment periods.

- Second Dosing Period: Administer the alternate formulation to the subjects.
- Sample Analysis: Analyze the collected plasma samples for lovastatin concentration using the validated LC-MS/MS method with **Lovastatin-d3** as the internal standard.
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, AUC) for each subject for both formulations.
- Statistical Analysis: Perform statistical analysis on the log-transformed pharmacokinetic parameters to determine if the 90% confidence intervals for the ratio of the geometric means of the test and reference products fall within the acceptance range of 80-125%.

Pharmacokinetic Data

The following table presents representative pharmacokinetic data from a bioequivalence study of two 40 mg lovastatin tablet formulations.

Table 2: Pharmacokinetic Parameters of Lovastatin Formulations

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)
Cmax (ng/mL)	7.8 ± 3.1	8.1 ± 3.5
AUC0-t (ng·h/mL)	35.4 ± 12.8	36.1 ± 13.9
AUC0-∞ (ng·h/mL)	38.2 ± 13.5	39.0 ± 14.7
Tmax (h)	2.1 ± 0.8	2.2 ± 0.9

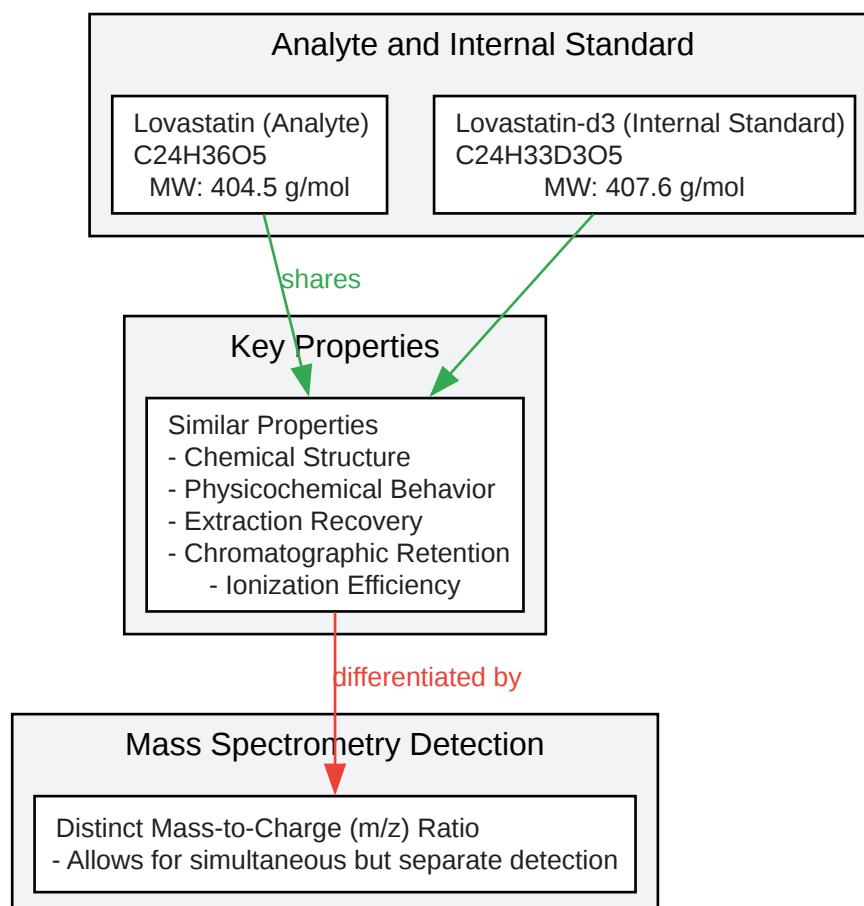
Table 3: Statistical Analysis of Bioequivalence

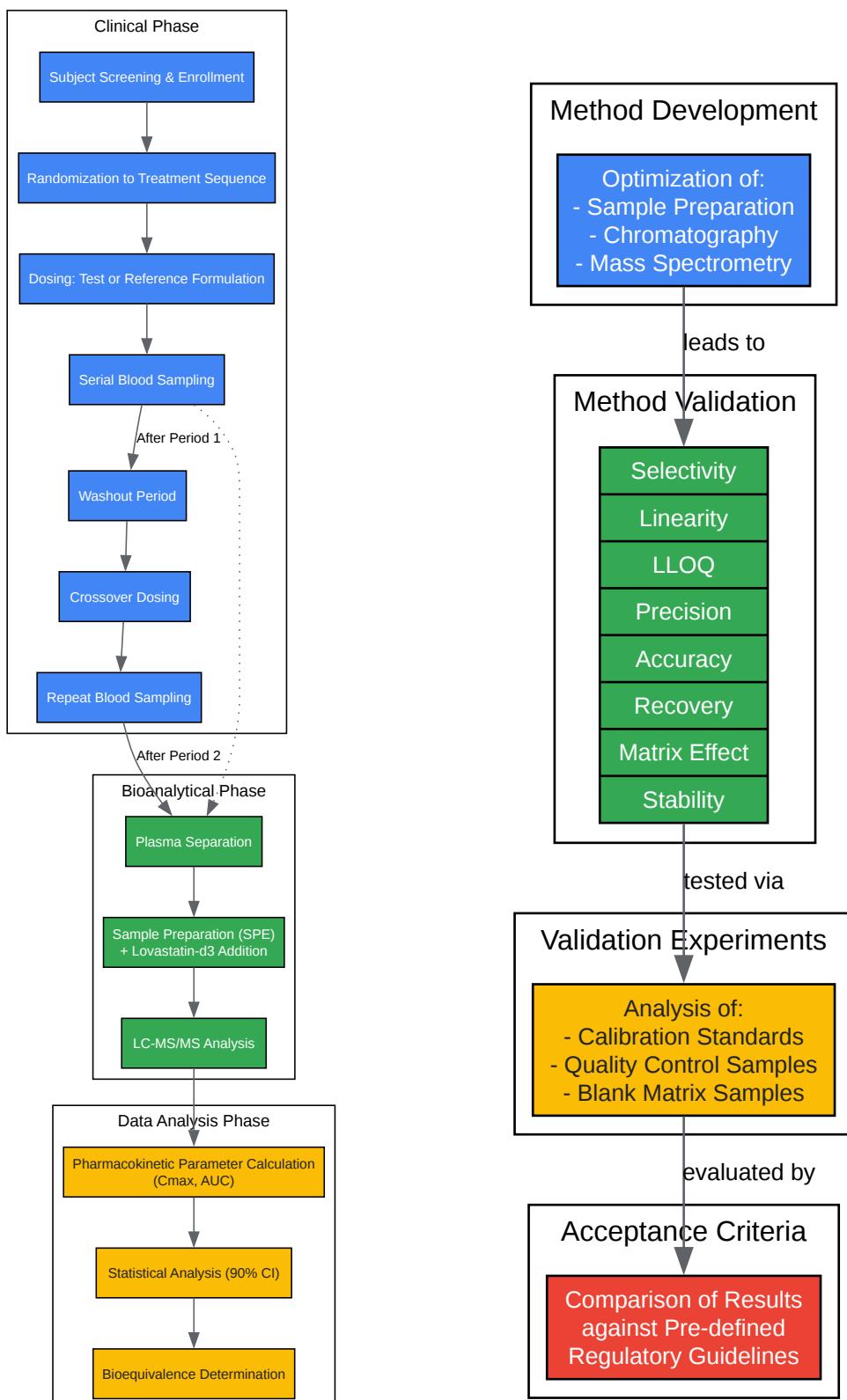
Parameter	Geometric Mean Ratio (Test/Reference) %	90% Confidence Interval
Cmax	96.3	88.5 - 104.8
AUC0-t	98.1	91.2 - 105.5
AUC0-∞	97.9	90.9 - 105.4

The results of the statistical analysis show that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ are within the regulatory acceptance range of 80-125%, indicating that the test formulation is bioequivalent to the reference formulation.

Visualizations

Logical Relationship between Lovastatin and Lovastatin-d3





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